1-Bromo-2-iodotetrafluoroethane

Description

Significance of Polyhalogenated Organic Compounds in Modern Chemical Research

Polyhalogenated compounds (PHCs) are organic molecules containing multiple halogen atoms (fluorine, chlorine, bromine, or iodine). google.comnih.gov Their importance in modern society is extensive, with applications ranging from solvents and refrigerants to pesticides and pharmaceuticals. nih.govlibretexts.orggoogle.com In industrial and agricultural sectors, PHCs like dichloromethane (B109758) are used as paint removers and propellants, while others form the basis of critical pesticides. libretexts.orggoogle.com

The unique properties imparted by halogen atoms—such as altered polarity, increased density, and specific reactivity—make PHCs invaluable tools in synthetic chemistry. libretexts.org They often serve as versatile intermediates and building blocks. The study of PHCs is also crucial from an environmental and health perspective, as many of these compounds are persistent and can bioaccumulate. google.comchemguide.co.uk This has spurred significant research into their metabolic pathways, environmental fate, and potential for creating safer alternatives. google.comchemguide.co.uk The diverse functionalities and applications of PHCs ensure they remain a central focus of modern chemical research. google.comnih.gov

Contextualizing 1-Bromo-2-iodotetrafluoroethane within the Landscape of Organofluorine Chemistry

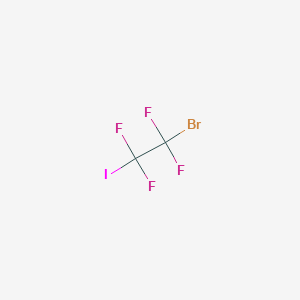

Organofluorine chemistry, the study of carbon-fluorine bonds, holds a special place in chemical sciences due to the unique properties fluorine imparts upon a molecule, including high thermal stability and chemical resistance. This compound (C₂BrF₄I) is a perfluorinated ethane (B1197151) derivative, meaning all hydrogen atoms have been replaced by fluorine. nih.gov Specifically, it is a vicinal dihaloethane, carrying two different halogen atoms on adjacent carbons. quora.com

This compound serves as a valuable subject in fundamental chemical research, particularly in the study of reaction dynamics. quora.com Its structure, featuring a carbon-bromine bond and a weaker carbon-iodine bond, allows for selective bond cleavage, making it an ideal model for investigating photodissociation processes and the behavior of resulting haloethyl radicals. quora.com Research into molecules like this compound provides critical insights into reaction mechanisms, energy partitioning in chemical reactions, and the formation of transient species. quora.comlookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF4I/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNPYKGTNSXKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194941 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-70-5 | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotetrafluoro-2-iodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75XU1N0MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis

The primary synthesis route for 1-bromo-2-iodotetrafluoroethane involves the electrophilic addition of a bromine-iodine species across the double bond of tetrafluoroethylene (B6358150) (C₂F₄). While specific reagents can vary, the fundamental reaction is the halogenation of an alkene. libretexts.orgnih.gov In this type of reaction, the electron-rich double bond of the tetrafluoroethylene attacks the halogen species, which has a degree of polarity (e.g., bromine monoiodide, IBr), leading to the formation of a dihalogenated alkane. nih.gov The reaction with halogens like bromine or iodine with alkenes is typically an addition reaction that proceeds at room temperature. nih.gov

Physical and Chemical Properties

1-Bromo-2-iodotetrafluoroethane is a light-sensitive liquid. synquestlabs.com Its physical and chemical properties are summarized in the table below, based on computed and experimental data.

| Property | Value | Reference(s) |

| Molecular Formula | C₂BrF₄I | synquestlabs.comchegg.com |

| Molecular Weight | 306.82 g/mol | nih.govchegg.com |

| IUPAC Name | 1-bromo-1,1,2,2-tetrafluoro-2-iodoethane | chegg.com |

| CAS Number | 421-70-5 | synquestlabs.comchegg.com |

| Density | 2.657 g/cm³ | synquestlabs.com |

| Boiling Point | 78.8 °C at 760 mmHg | synquestlabs.com |

| Refractive Index | 1.4330 | synquestlabs.com |

| Vapor Pressure | 101 mmHg at 25°C | synquestlabs.com |

| Exact Mass | 305.81642 Da | nih.govsynquestlabs.com |

Spectroscopic Data

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the chemical bonds within a molecule. In the case of 1-bromo-2-iodotetrafluoroethane, the IR spectrum provides signatures for its various vibrational modes. Studies using time-resolved infrared (TRIR) spectroscopy have focused on the C-F stretching modes to investigate the molecule's reaction dynamics. The equilibrium FTIR spectrum of this compound in a carbon tetrachloride solution shows characteristic bands, including those at 943 cm⁻¹ and 888 cm⁻¹. chegg.com These bands are crucial for monitoring the parent molecule and the formation of subsequent radical species during photodissociation experiments. chegg.com

Research Applications: Photodissociation Dynamics

Established Synthetic Pathways to this compound

The primary and most direct method for synthesizing this compound involves the addition of an interhalogen compound to a fluorinated alkene precursor.

Mechanisms of Halogenation for Tetrafluoroethane (B1211177) Scaffolds

The synthesis of this compound is achieved through the addition reaction of iodine bromide (IBr) to the tetrafluoroethylene (TFE, CF₂=CF₂) scaffold. google.com This reaction proceeds via an electrophilic addition mechanism. The iodine bromide molecule is polarized, with iodine being the more electrophilic center. The π-bond of the electron-rich tetrafluoroethylene attacks the iodine atom of IBr, leading to the formation of a transient carbocationic intermediate and a bromide ion. The subsequent attack of the bromide ion on the carbocation results in the final product, this compound. The high reactivity of the TFE double bond facilitates this addition. patsnap.com

Alternatively, under different conditions, such as photochemical or radical initiation, the addition can proceed through a radical mechanism. cas.cn In this case, the weaker bond in the reacting species would cleave homolytically to form radicals that add across the double bond. For this compound, the selective cleavage of the carbon-iodine bond is often exploited due to its lower bond dissociation energy compared to the carbon-bromine bond. mdpi.com Photodissociation studies have shown that UV excitation can selectively cleave either the C-I or C-Br bond depending on the wavelength, generating specific radicals (CF₂BrCF₂• or CF₂ICF₂•) that are crucial for subsequent reactions. fluorine1.ru

Precursor-Based Synthetic Routes to this compound

The principal precursor for the industrial synthesis of this compound is tetrafluoroethylene (C₂F₄). google.com A European patent describes a process where TFE is reacted directly with iodine bromide to prepare the pure compound. google.com This method is efficient for producing the target molecule, which can then be used as a telogen in the telomerization of TFE to create higher α,ω-haloperfluoroalkanes. google.com

| Precursor | Reagent | Product | Reaction Type |

| Tetrafluoroethylene (CF₂=CF₂) | Iodine Bromide (IBr) | This compound | Electrophilic Addition |

Synthesis of Advanced Derivatives Utilizing this compound as a Building Block

The differential reactivity of the C-Br and C-I bonds in this compound makes it an excellent starting material for a variety of more complex molecules. The carbon-iodine bond is weaker and more susceptible to both nucleophilic attack and radical cleavage, allowing for regioselective functionalization. mdpi.comacs.orgsemanticscholar.org

Preparation of α-Fluorinated Azidoalkanes from this compound

While direct synthesis of 1-azido-2-bromotetrafluoroethane from this compound is not extensively documented, its formation can be predicted based on established principles of nucleophilic substitution. acs.org In such a reaction, an azide (B81097) salt (e.g., sodium azide, NaN₃) would act as the nucleophile. The reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks one of the carbon atoms, displacing a halide as a leaving group.

Given the significant difference in bond strength (C-I bond energy is ~228 kJ/mol, while C-Br is ~290 kJ/mol), the iodide is a much better leaving group. acs.org Therefore, the azide ion would selectively displace the iodine atom, yielding 1-azido-2-bromotetrafluoroethane. This resulting α-fluorinated azidoalkane is a stable yet reactive intermediate valuable for constructing nitrogen-containing fluorinated heterocycles through reactions like cycloadditions.

Relative Bond Strengths and Leaving Group Ability

| Bond | Bond Energy (kJ/mol) | Leaving Group Ability |

|---|---|---|

| C-I | ~228 | Excellent |

| C-Br | ~290 | Good |

| C-Cl | ~346 | Moderate |

Application in Polyfluorinated Carbohydrate Synthesis

This compound has been successfully employed as a key building block in the enantioselective synthesis of dideoxy-tetrafluorinated hexoses. semanticscholar.org These fluorinated carbohydrates are of interest for investigating protein-carbohydrate interactions. mdpi.com In a reported synthesis, the 2-bromotetrafluoroethyl radical is generated from this compound through a single electron transfer mediated by sodium dithionite (B78146) (Na₂S₂O₄). semanticscholar.org This radical undergoes an intermolecular atom transfer radical addition to benzyl (B1604629) allyl ether. semanticscholar.org This step is highly efficient and regioselective due to the preferential cleavage of the weaker C-I bond. mdpi.com The resulting iodide intermediate is then further transformed through elimination and subsequent dihydroxylation steps to create the core structure of a polyfluorinated carbohydrate. semanticscholar.org

Strategies for Derivatization Towards Complex Organic Molecular Architectures

The selective generation of the 2-bromotetrafluoroethyl radical from this compound is a powerful strategy for building complex molecular architectures. mdpi.comsemanticscholar.org This radical can be added to various unsaturated systems, such as alkenes and alkynes, to introduce the bromotetrafluoroethyl moiety. mdpi.com This process, known as sulfinatodehalogenation, demonstrates high regioselectivity, with the C-I bond being significantly more reactive than the C-Br bond under these conditions. mdpi.com

Following the initial radical addition, the resulting molecule retains a bromine atom, which can serve as a handle for further transformations. For instance, the bromine can be involved in subsequent nucleophilic substitutions, eliminations, or transition-metal-catalyzed cross-coupling reactions, allowing for the construction of highly functionalized and complex fluorinated molecules. Furthermore, studies on the photodissociation dynamics of this compound show that different reactive intermediates can be generated by tuning the excitation wavelength, offering further control over its derivatization pathways. fluorine1.ru

Photochemical Reaction Dynamics and Bond Dissociation Processes

The absorption of ultraviolet (UV) light by this compound initiates a cascade of events governed by the relative strengths of its chemical bonds and the influence of its environment.

UV Photodissociation Channels of this compound

Upon excitation with UV radiation, this compound undergoes rapid dissociation of one of its carbon-halogen bonds. The initial photochemical event is the promotion of a non-bonding electron from one of the halogen atoms to an anti-bonding σ* orbital of the corresponding carbon-halogen bond (an n → σ* transition). acs.orghku.hk This process populates a repulsive electronic state, leading to bond cleavage on an ultrafast timescale.

Time-resolved infrared spectroscopy studies on CF₂BrCF₂I in a carbon tetrachloride solution following excitation at 267 nm show that both the C-I and C-Br bonds can rupture. mdpi.com The dissociation occurs within 300 femtoseconds (fs), indicating a direct photodissociation mechanism. mdpi.com However, the cleavage of the C-I bond is the major pathway, which is consistent with its lower bond dissociation energy compared to the C-Br bond. libretexts.org In the gas phase, photodissociation at 248 or 266 nm exclusively produces the C-I cleavage product (CF₂BrCF₂•), while at a higher energy of 193 nm, both C-I and C-Br bond fissions are observed. mdpi.com

The primary photodissociation channels and their relative yields in a CCl₄ solution are summarized below.

| Photodissociation Channel | Radical Products | Relative Yield |

| C-I Bond Cleavage | CF₂BrCF₂• + I• | ~82% |

| C-Br Bond Cleavage | CF₂ICF₂• + Br• | ~18% |

| Data sourced from time-resolved infrared spectroscopy studies in CCl₄ solution following 267 nm excitation. mdpi.com |

Generation and Characterization of Halogenated Tetrafluoroethyl Radicals (CF₂BrCF₂• and CF₂ICF₂•)

The primary photodissociation event yields two distinct haloethyl radicals: the 2-bromo-1,1,2,2-tetrafluoroethyl radical (CF₂BrCF₂•) and the 2-iodo-1,1,2,2-tetrafluoroethyl radical (CF₂ICF₂•). mdpi.com These transient species have been characterized by their subsequent reaction dynamics.

CF₂ICF₂• Radical: The iodine-containing radical is the minor product from 267 nm photodissociation. mdpi.com Studies show that all nascent CF₂ICF₂• radicals undergo a secondary dissociation, breaking the remaining C-I bond to produce tetrafluoroethylene (CF₂=CF₂) and another iodine atom. This process occurs with a time constant of 56 ± 5 nanoseconds (ns). mdpi.comresearchgate.net

CF₂BrCF₂• Radical: The bromine-containing radical is the major photoproduct. mdpi.com Unlike its iodine-containing counterpart, it does not readily undergo secondary dissociation under the same conditions. Instead, its dynamics are dictated by its conformation. mdpi.com

Conformer-Specific Reaction Dynamics Following Photodissociation in Solution

Like many substituted ethanes, the CF₂BrCF₂• radical can exist in different rotational conformations (conformers), primarily the anti (or trans) and gauche forms. mdpi.com Research has demonstrated that these conformers exhibit distinct reactivity following their formation in solution. mdpi.comnih.gov

Upon photodissociation of CF₂BrCF₂I, both anti-CF₂BrCF₂• (a-CF₂BrCF₂•) and gauche-CF₂BrCF₂• (g-CF₂BrCF₂•) are produced. The gauche conformer is found to be less stable and subsequently isomerizes to the more stable anti conformer. This conformational relaxation has been observed to occur with a time constant of 47 ± 5 picoseconds (ps) in a CCl₄ solution. mdpi.comresearchgate.net The anti conformer, once formed either directly or through isomerization, is relatively stable and persists for longer timescales. mdpi.com

The following table summarizes the conformer-specific dynamics observed for the radicals generated from CF₂BrCF₂I.

| Radical Species / Conformer | Initial Yield | Subsequent Reaction | Time Constant |

| a-CF₂ICF₂• | 18 ± 3% | Secondary C-I Dissociation → CF₂=CF₂ + I• | 56 ± 5 ns |

| g-CF₂BrCF₂• | 49 ± 3% | Isomerization → a-CF₂BrCF₂• | 47 ± 5 ps |

| a-CF₂BrCF₂• | 33 ± 3% | (Relatively Stable) | - |

| Data sourced from time-resolved infrared spectroscopy studies in CCl₄ solution. mdpi.com |

Halogen-Mediated Reactivity of this compound

Beyond photochemistry, the reactivity of this compound is dominated by the chemistry of its two halogen atoms, which can act as sites for nucleophilic attack or as leaving groups in radical transformations.

Nucleophilic Substitution Reactivity at Bromine and Iodine Centers

Nucleophilic substitution reactions involve the attack of an electron-rich species (a nucleophile) on an electron-deficient carbon atom, resulting in the displacement of a leaving group. savemyexams.com In this compound, both the carbon bonded to bromine and the carbon bonded to iodine are electrophilic due to the electron-withdrawing nature of the halogens.

The rate and selectivity of nucleophilic substitution are highly dependent on the stability of the leaving group. Leaving group ability is inversely related to the strength of the carbon-halogen bond. The typical order of C-X bond strength is C-F > C-Cl > C-Br > C-I. libretexts.orgresearchgate.net The carbon-iodine bond (approx. 228 kJ/mol) is significantly weaker than the carbon-bromine bond (approx. 290 kJ/mol), making the iodide ion (I⁻) a much better leaving group than the bromide ion (Br⁻). libretexts.org

Consequently, nucleophilic substitution on this compound is expected to occur preferentially at the carbon bearing the iodine atom. The reaction would likely proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon from the side opposite the C-I bond, leading to inversion of stereochemistry if the center were chiral. savemyexams.comchemguide.co.uk

Radical-Mediated Transformations Involving this compound

Free radical reactions are initiated by the homolytic cleavage of a bond, often triggered by heat or light, to form species with unpaired electrons. youtube.comyoutube.com As established in section 3.1, UV irradiation of CF₂BrCF₂I is an efficient method to generate CF₂BrCF₂• and CF₂ICF₂• radicals.

These highly reactive fluoroalkyl radicals can participate in a variety of subsequent transformations:

Addition to Alkenes: Perfluoroalkyl radicals readily add across the double bonds of alkenes and other unsaturated molecules. This type of radical addition is a powerful tool in synthetic organic chemistry for creating new carbon-carbon bonds and introducing fluorinated moieties into molecules. nih.gov For example, the CF₂BrCF₂• radical could add to a vinyl ether to form a more complex functionalized product.

Atom Abstraction: The radicals can abstract atoms, typically hydrogen, from solvent or other molecules in the reaction mixture. This terminates the initial radical while creating a new one, propagating a radical chain reaction. youtube.com

Termination: Two radicals can combine to form a stable, non-radical product. For instance, two CF₂BrCF₂• radicals could dimerize.

These radical-mediated processes are fundamental to the application of fluorinated compounds in materials science and medicinal chemistry.

Catalytic and Mechanistic Roles in Novel Chemical Transformations

The investigation of this compound in novel chemical transformations has revealed its potential as a valuable reagent, particularly in the realm of photocatalysis. Its unique structural features, possessing both a bromine and an iodine atom on a tetrafluoroethane backbone, allow for distinct reactivity patterns that are being harnessed for the development of new synthetic methodologies.

Investigation of this compound in Photocatalytic C-O Bond Formation

Recent research has explored the application of perfluoroalkyl iodides, a class of compounds that includes this compound, in the photocatalytic formation of carbon-oxygen (C-O) bonds. This area of study is significant as the introduction of perfluoroalkoxy groups into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing thermal stability, metabolic resistance, and lipophilicity.

A notable development in this field is a catalytic protocol that utilizes perfluoroalkyl iodides in conjunction with N-(hetero)aryl-N-hydroxylamides to synthesize a diverse range of perfluoroalkoxylated (hetero)arenes. rsc.org This method is distinguished by its mild reaction conditions, which contribute to the selective formation of O–RF bonds while tolerating a wide array of functional groups. rsc.orgscispace.com

The proposed mechanism for this transformation suggests a photocatalytic radical coupling strategy. rsc.org Under the influence of a photocatalyst and light, the perfluoroalkyl iodide is believed to generate a transient perfluoroalkyl radical (RF•). Concurrently, the N-hydroxylamide is thought to form a persistent N-hydroxyl radical. The subsequent recombination of these two radical species leads to the formation of an N–ORF intermediate. This intermediate then undergoes a rearrangement to yield the final perfluoroalkoxylated arene or heteroarene product. rsc.org

The general applicability of this photocatalytic approach has been demonstrated with various perfluoroalkyl iodides. While the specific use of this compound is not always explicitly detailed in broad studies, the principles and mechanistic pathways elucidated for other perfluoroalkyl iodides are considered relevant. The selective cleavage of the C-I bond over the C-Br bond is anticipated under photolytic conditions due to the lower bond dissociation energy of the C-I bond.

The following table summarizes representative findings from a study on photocatalytic C-O bond formation using a perfluoroalkyl iodide, illustrating the scope and efficiency of this methodology.

| Entry | N-Aryl-N-hydroxylamide | Perfluoroalkyl Iodide | Product | Yield (%) |

| 1 | N-(4-methoxyphenyl)-N-hydroxyacetamide | CF3I | 1-methoxy-4-(trifluoromethoxy)benzene | 85 |

| 2 | N-hydroxy-N-phenylacetamide | C2F5I | 1-(pentafluoroethoxy)benzene | 78 |

| 3 | N-hydroxy-N-(4-(trifluoromethyl)phenyl)acetamide | CF3I | 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | 92 |

| 4 | N-(4-chlorophenyl)-N-hydroxyacetamide | C4F9I | 1-chloro-4-(nonafluorobutoxy)benzene | 65 |

This table presents data from a representative study on photocatalytic perfluoroalkoxylation and is intended to be illustrative of the general transformation. The specific use of this compound may result in different yields.

Further mechanistic investigations are crucial to fully understand the nuanced role of the bromine substituent in this compound during such photocatalytic cycles. nih.govresearchgate.net The presence of the C-Br bond could potentially offer avenues for sequential or orthogonal functionalization, further expanding the synthetic utility of this compound. The ongoing exploration of photocatalysis continues to provide new opportunities for the application of compounds like this compound in constructing complex molecules under mild and selective conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms. For fluorinated molecules like this compound, ¹⁹F and ¹³C NMR are particularly insightful.

Determination of Scalar Couplings (J-Couplings) in Fluorinated Ethanes

Scalar or J-coupling is an indirect interaction between nuclear spins mediated by the bonding electrons. oregonstate.edu The magnitude of the coupling constant, J, is independent of the external magnetic field and provides crucial information about the number and type of chemical bonds separating the coupled nuclei. oregonstate.edulibretexts.org In fluorinated ethanes, J-couplings between fluorine (¹⁹F), carbon (¹³C), and protons (¹H), if present, are observed.

¹⁹F-¹⁹F couplings are typically larger than ¹H-¹H couplings and can occur over multiple bonds (e.g., ²JFF, ³JFF, ⁴JFF). wikipedia.org The magnitude of these couplings is sensitive to the dihedral angle between the coupled nuclei, which is described by the Karplus relationship, making it a valuable tool for conformational analysis. oregonstate.edu

For this compound, one would expect to observe coupling between the geminal fluorine atoms on the same carbon (²JFF) and between the vicinal fluorine atoms on adjacent carbons (³JFF). The chemical environment of the fluorine atoms is influenced by the adjacent bromine and iodine atoms, leading to distinct chemical shifts for the -CF₂Br and -CF₂I groups.

Table 1: Typical J-Coupling Constants in Fluorinated Organic Compounds ucsd.edu

| Coupling Type | Environment | Typical Value (Hz) |

| ¹JCF | C-F | 160-350 |

| ²JCF | C-C-F | 20-50 |

| ³JCF | C-C-C-F | 0-10 |

| ²JHF | H-C-F | 40-60 |

| ³JHF | H-C-C-F | 2-15 |

| ⁴JHF | H-C-C-C-F | ~5 |

This table presents general values. Actual values for this compound would require experimental measurement.

Analysis of Anisotropic Couplings and Residual Dipolar Couplings (RDCs) in Anisotropic Media

In standard solution-state NMR, the rapid and random tumbling of molecules averages out anisotropic interactions, such as dipolar couplings, to zero. wikipedia.org However, by dissolving the molecule in an anisotropic medium, such as a liquid crystal, partial alignment with the magnetic field can be induced. wikipedia.org This reintroduces a small, measurable component of the dipolar coupling, known as a residual dipolar coupling (RDC). wikipedia.orgkit.edu

RDCs provide long-range structural information because their magnitude is dependent on the orientation of the internuclear vector relative to the magnetic field, regardless of the number of bonds separating the nuclei. wikipedia.orgnih.gov This makes RDCs highly complementary to J-couplings and the Nuclear Overhauser Effect (NOE) for determining the three-dimensional structure of molecules. organicchemistrydata.org

Conformational Analysis and Studies of Bond Rotational Potentials

The C-C single bond in this compound allows for internal rotation, leading to different staggered and eclipsed conformations. The relative energies of these conformers determine the population distribution at a given temperature. The two most stable conformations are expected to be the gauche and anti (or trans) forms, where the bulky bromine and iodine atoms are either at a 60° or 180° dihedral angle to each other, respectively.

NMR spectroscopy, particularly the analysis of temperature-dependent chemical shifts and coupling constants, is a primary tool for studying conformational equilibria. nih.gov By monitoring these parameters over a range of temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange can be determined.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to model the rotational energy profile and predict the barriers to internal rotation. youtube.comnih.gov For halogenated ethanes, the rotational barrier is influenced by a combination of steric repulsion and electronic effects, such as hyperconjugation. nih.govyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. The frequencies of the vibrational modes are characteristic of specific chemical bonds and functional groups, providing a molecular fingerprint.

Application of Femtosecond Time-Resolved Infrared Spectroscopy (TRIR) for Reaction Dynamics

Femtosecond time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions on ultrafast timescales. nih.gov By using a short laser pulse to initiate a reaction and a subsequent IR pulse to probe the vibrational spectrum at different time delays, the formation of transient intermediates and their structural evolution can be monitored in real time. researchgate.net

A study of the photodissociation dynamics of this compound in a CCl₄ solution using TRIR after 267 nm UV excitation revealed the following key steps: nih.gov

Ultrafast Dissociation: Upon excitation, the C-I or C-Br bond dissociates within 300 femtoseconds, leading to the formation of CF₂BrCF₂• and CF₂ICF₂• radicals, respectively. nih.gov

Conformer-Specific Reactions: The initially formed radicals undergo further reactions that are dependent on their conformation (anti or gauche). nih.gov

Isomerization and Secondary Dissociation: The nascent gauche-CF₂BrCF₂• radical isomerizes to the more stable anti conformer with a time constant of 47 ± 5 picoseconds. The CF₂ICF₂• radical undergoes secondary dissociation of the iodine atom to produce tetrafluoroethylene (CF₂=CF₂) with a time constant of 56 ± 5 nanoseconds. nih.gov

Table 2: Key Transient Species and Timescales in the Photodissociation of CF₂BrCF₂I nih.gov

| Transient Species | Formation/Reaction | Timescale |

| CF₂BrCF₂• and CF₂ICF₂• radicals | Primary photodissociation | < 300 fs |

| anti-CF₂BrCF₂• from gauche-CF₂BrCF₂• | Isomerization | 47 ± 5 ps |

| CF₂=CF₂ | Secondary dissociation of CF₂ICF₂• | 56 ± 5 ns |

Equilibrium Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Assignment

Fourier-Transform Infrared (FTIR) spectroscopy is a standard technique for identifying the functional groups present in a molecule and for confirming its structure. The FTIR spectrum of this compound is expected to be complex due to the presence of multiple C-F, C-C, C-Br, and C-I bonds.

The vibrational assignment involves correlating the observed absorption bands with specific vibrational modes of the molecule. This is often aided by computational methods (e.g., DFT) which can predict the vibrational frequencies and intensities. researchgate.netasianpubs.org

Key vibrational modes for this compound would include:

C-F stretching vibrations: These are typically strong absorptions in the region of 1100-1300 cm⁻¹.

C-C stretching vibrations: These are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).

C-Br and C-I stretching vibrations: These occur at lower frequencies, typically below 800 cm⁻¹, due to the heavier masses of the halogen atoms.

Deformation modes: A variety of bending and rocking modes for the CF₂ groups will also be present in the fingerprint region.

By comparing the experimental FTIR spectrum with theoretical predictions for different conformers (gauche and anti), it is possible to determine the most stable conformation in the given state (gas, liquid, or solid).

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a cornerstone analytical technique for determining the precise arrangement of atoms within a crystalline solid. carleton.edu This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the supramolecular architecture. For a compound like this compound, which is a liquid at ambient conditions, single-crystal X-ray diffraction studies necessitate either co-crystallization with another component to form a stable solid complex or the use of specialized techniques such as in-situ pressure freezing.

Crystal Structure Determination of this compound Supramolecular Complexes

The ability of the bromine and iodine atoms in this compound to act as halogen bond donors makes it a valuable building block in crystal engineering. The formation of supramolecular complexes with Lewis basic species allows for its isolation as a solid, crystalline material suitable for X-ray analysis.

A notable example is the donor-acceptor complex formed between this compound and the bidentate amine ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.netlobachemie.comnih.gov X-ray analysis of this complex revealed weak interactions between the nitrogen atoms of the TMEDA molecule and the halogen atoms of the this compound molecule. researchgate.net These interactions, characterized as N···Br and N···I halogen bonds, are evidenced by intermolecular distances that are significantly shorter than the sum of the van der Waals radii of the respective atoms, yet longer than a typical covalent bond. This observation is a hallmark of halogen bonding. researchgate.netmanchester.ac.uk

In the specific adduct with TMEDA, the determined N···Br distances were, on average, 2.814 Å. researchgate.net This is notably shorter than the mean N···Br distance of 2.871 Å observed in previously reported adducts involving other brominated compounds, indicating a comparatively strong interaction in this complex. researchgate.net

| Interaction | Measured Distance (Å) | Comparison System | Comparison Distance (Å) | Reference |

|---|---|---|---|---|

| N···Br | 2.809 (3) | Mean of previously reported C-N···Br systems | 2.871 | researchgate.net |

| N···Br | 2.818 (3) | 1,2-dibromotetrafluoroethane-DABCO adduct | 2.829 (3) | researchgate.netmanchester.ac.uk |

High-Pressure X-ray Diffraction for Probing Halogen-Halogen Interactions in the Solid State

To investigate the intrinsic properties of this compound in the solid state, particularly the nature of halogen-halogen interactions without the influence of a co-former molecule, high-pressure X-ray diffraction is an essential tool. researchgate.net This technique typically employs a diamond anvil cell (DAC), a device capable of generating extremely high pressures on a small sample. nist.govnist.gov By applying pressure, a liquid sample like this compound can be induced to crystallize in-situ, allowing for single-crystal diffraction studies at various pressures. researchgate.net

Research has been conducted using a DAC to achieve pressure-induced freezing of this compound. researchgate.net Single crystals were successfully grown within the DAC chamber at room temperature by increasing the pressure to 0.6 GPa. Further studies involved collecting diffraction data at even higher pressures, such as 1.1 GPa and 3.5 GPa. researchgate.net The primary goal of these experiments is to elucidate the nature of halogen-halogen (Br···I, Br···Br, I···I) interactions in the solid state. Applying high pressure can systematically shorten intermolecular distances, providing insight into the strength and compressibility of these non-covalent bonds. researchgate.net

| Pressure | Temperature | Method | Purpose | Reference |

|---|---|---|---|---|

| 0.6 GPa | 296 K (Room Temperature) | Pressure-induced freezing in DAC | Single-crystal growth and structure determination | researchgate.net |

| 1.1 GPa | Room Temperature | Pressure-induced freezing in DAC | Probing halogen-halogen interactions | researchgate.net |

| 3.5 GPa | Room Temperature | Pressure-induced freezing in DAC | Probing halogen-halogen interactions | researchgate.net |

These high-pressure studies are critical for understanding how intermolecular forces, specifically halogen bonds, govern the packing of molecules in the solid state when other strong interactions like hydrogen bonds are absent. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and properties of molecules. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a system to determine its energy and other properties. thermofisher.comresearchgate.net These approaches are fundamental to predicting molecular characteristics with high accuracy.

Prediction of Molecular Geometry and Conformational Preferences

Computational chemistry allows for the precise prediction of molecular geometries, including bond lengths and angles, by finding the minimum energy arrangement of atoms. For this compound, different rotational isomers (conformers) exist due to rotation around the carbon-carbon single bond. The most stable conformers are typically the staggered conformations, which minimize steric hindrance between the bulky halogen atoms.

Due to a lack of specific published computational studies on this compound, the following table presents hypothetical, yet representative, geometric parameters based on DFT calculations for similar small halogenated alkanes. These values illustrate the expected structural parameters.

Table 1: Predicted Geometric Parameters for Staggered this compound (Hypothetical Data)

| Parameter | Value |

| C-C Bond Length | 1.54 Å |

| C-Br Bond Length | 1.95 Å |

| C-I Bond Length | 2.16 Å |

| C-F Bond Length | 1.35 Å |

| ∠Br-C-C Bond Angle | 111.5° |

| ∠I-C-C Bond Angle | 112.0° |

| ∠F-C-C Bond Angle | 109.5° |

| Br-C-C-I Dihedral Angle | 180° (anti-periplanar) |

This is an interactive data table. You can sort and filter the data.

Conformational analysis of halogenated ethanes often reveals a preference for the anti-periplanar arrangement of the largest substituents to minimize steric repulsion. nih.gov In the case of this compound, the conformer with the bromine and iodine atoms in an anti position is expected to be the most stable.

Computational Modeling of Spectroscopic Parameters

Computational methods can predict vibrational spectra (infrared and Raman) with a high degree of accuracy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These predicted spectra are invaluable for interpreting experimental data and identifying the presence of specific functional groups and conformations.

The following table provides a set of representative calculated vibrational frequencies for this compound, based on typical values for C-Br, C-I, C-F, and C-C stretching and bending modes in similar molecules.

Table 2: Representative Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Frequency (cm⁻¹) |

| C-I Stretch | 500 - 600 |

| C-Br Stretch | 650 - 750 |

| C-C Stretch | 950 - 1050 |

| C-F Stretch | 1000 - 1200 |

| CF₂ Scissoring | 500 - 600 |

| CF₂ Wagging | 400 - 500 |

This is an interactive data table. You can sort and filter the data.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This provides a detailed understanding of the kinetic and thermodynamic favorability of a particular reaction pathway. For this compound, reactions with nucleophiles are of particular interest.

A plausible reaction is a nucleophilic substitution (Sₙ2), where a nucleophile attacks one of the carbon atoms, displacing a halogen atom. Due to the high electronegativity of the fluorine atoms, the carbon atoms are electron-deficient and thus susceptible to nucleophilic attack. The C-I bond is weaker than the C-Br bond, suggesting that iodide would be the better leaving group.

Table 3: Illustrative Activation Energies for Sₙ2 Reactions of Haloalkanes (Hypothetical Data)

| Reaction | Leaving Group | Activation Energy (kcal/mol) |

| R-Br + Nu⁻ → R-Nu + Br⁻ | Bromide | 20 - 25 |

| R-I + Nu⁻ → R-Nu + I⁻ | Iodide | 15 - 20 |

This is an interactive data table. You can sort and filter the data.

Electrostatic Potential Analysis and Characterization of σ-Holes on Halogen Atoms

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting intermolecular interactions. It represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. Regions of negative MEP (electron-rich) are susceptible to electrophilic attack, while regions of positive MEP (electron-poor) are prone to nucleophilic attack.

A significant feature of covalently bonded halogen atoms (chlorine, bromine, and iodine) is the presence of a region of positive electrostatic potential on the outermost portion of the halogen, centered along the axis of the covalent bond. nih.gov This region is known as a "σ-hole". nih.govnih.gov The σ-hole arises from the anisotropic distribution of electron density around the halogen atom. researchgate.netlookchem.com The electron density is lower along the covalent bond axis compared to the perpendicular regions, leading to a positive potential. The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen (I > Br > Cl). nih.gov

For this compound, both the bromine and iodine atoms are expected to possess significant σ-holes, with the σ-hole on the iodine atom being more positive and thus more influential in forming strong intermolecular interactions. The electron-withdrawing tetrafluoroethane backbone further enhances the magnitude of these positive σ-holes.

Table 4: Typical V_s,max (Maximum Electrostatic Potential) Values for σ-Holes on Halogen Atoms in Similar Compounds

| Compound Class | Halogen Atom | Typical V_s,max (kcal/mol) |

| Perfluoroiodoalkanes | Iodine | +20 to +30 |

| Perfluorobromoalkanes | Bromine | +15 to +25 |

This is an interactive data table. You can sort and filter the data.

Computational Modeling of Intermolecular Interactions, Particularly Halogen Bonding

The positive σ-hole on a halogen atom can interact attractively with a region of negative electrostatic potential on another molecule, such as a lone pair of electrons on a Lewis base. rsc.orgsunway.edu.my This directional, non-covalent interaction is known as "halogen bonding". nih.govnih.gov Halogen bonding has emerged as a significant force in supramolecular chemistry, crystal engineering, and materials science. nih.gov

In this compound, both the bromine and iodine atoms can act as halogen bond donors. Given that the σ-hole on iodine is generally more positive than that on bromine, the iodine atom is expected to be the primary site for halogen bonding. rsc.org Computational modeling can be used to predict the geometries and energies of halogen-bonded complexes.

The following table provides illustrative data for halogen bond energies and geometries between a generic perfluoroiodalkane and a Lewis base, as specific experimental or computational data for this compound complexes are not available.

Table 5: Illustrative Halogen Bond Parameters for a Perfluoroiodoalkane-Lewis Base Complex (Hypothetical Data)

| Lewis Base | Halogen Bond | Interaction Energy (kcal/mol) | I···N/O Distance (Å) | C-I···N/O Angle (°) |

| Pyridine | I···N | -5 to -8 | 2.7 - 3.0 | 170 - 180 |

| Acetone | I···O | -3 to -5 | 2.8 - 3.2 | 165 - 175 |

This is an interactive data table. You can sort and filter the data.

These computational approaches provide a detailed and nuanced understanding of the chemical and physical properties of this compound, guiding further experimental investigation and application.

Supramolecular Chemistry and Intermolecular Interactions Involving 1 Bromo 2 Iodotetrafluoroethane

Halogen Bonding (XB) Phenomena in 1-Bromo-2-iodotetrafluoroethane Systems

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). researchgate.net In molecules like this compound, the fluorine atoms pull electron density away from the carbon backbone, which in turn induces a region of positive electrostatic potential on the outer surface of the bromine and iodine atoms, known as a σ-hole. nih.gov This positive σ-hole can then interact attractively with Lewis bases such as amines, ethers, or anions. nih.govnih.gov

Theoretical Framework and Directionality of Halogen Bonds

The theoretical basis of halogen bonding lies in the anisotropic distribution of electron density on the covalently bonded halogen atom. nih.gov While the equatorial region of the halogen is electron-rich and negatively charged, the region along the extension of the R-X covalent bond (where R is the molecular framework and X is the halogen) is electron-deficient, creating the positive σ-hole. nih.govnih.gov The strength of this σ-hole, and thus the strength of the halogen bond, is dependent on two main factors:

The polarizability of the halogen atom : Strength generally increases down the group: F < Cl < Br < I. Iodine, being the most polarizable, typically forms the strongest halogen bonds. nih.govju.edu.jo

The electron-withdrawing capacity of the R group : Groups that are more effective at pulling electron density away from the halogen atom will create a more positive σ-hole and, consequently, a stronger halogen bond. ju.edu.jotamuc.edu The perfluoroalkyl group in this compound is a potent electron-withdrawing moiety, significantly enhancing the XB donor capabilities of both bromine and iodine.

A defining characteristic of halogen bonds is their high directionality. The interaction is strongest when the R-X···Y angle (where Y is the electron donor) is close to 180°. nih.govrsc.org This linearity is a key feature that distinguishes halogen bonds from more diffuse van der Waals interactions and makes them highly valuable for the precise control of molecular assembly in crystal engineering. nih.govrsc.org

Formation and Characterization of Crystalline Halogen-Bonded Complexes with Electron Donors

The robust and directional nature of halogen bonds involving this compound allows for the formation of stable, crystalline co-crystals with various electron donors. A notable example is the formation of a donor-acceptor complex between this compound and the bidentate Lewis base N,N,N′,N′-tetramethyl-ethylenediamine (TMEDA).

X-ray crystallographic analysis of this complex reveals that both the bromine and iodine atoms of C₂BrF₄I participate in halogen bonds with the nitrogen atoms of the TMEDA molecule. The observed intermolecular distances between the nitrogen and halogen atoms are significantly shorter than the sum of their respective van der Waals radii, yet longer than a typical covalent bond, which is a hallmark of halogen bonding.

| Interaction | Experimental Distance (Å) | Sum of van der Waals Radii (Å) | Reduction (%) |

|---|---|---|---|

| N···Br | 2.814 (avg) | 3.40 | 17.2% |

| N···I | Not explicitly reported, but implied | 3.53 | - |

The N···Br distances in this complex, averaging 2.814 Å, are shorter than those observed in similar adducts involving other brominated alkanes, indicating a relatively strong interaction enhanced by the perfluoro effect. Such studies demonstrate the capacity of this compound to act as a bidentate halogen bond donor, bridging electron-donating molecules to form well-defined supramolecular architectures.

Comparative Analysis of Bromine and Iodine Halogen Bond Strengths and Structural Equivalences

In a molecule containing both bromine and iodine, such as this compound, a competitive environment for halogen bonding exists. Generally, the strength of halogen bonds follows the order of the halogen's polarizability: I > Br > Cl > F. This trend suggests that the iodine atom in this compound would be expected to form a stronger halogen bond than the bromine atom with a given Lewis base. The electrostatic potential of the σ-hole is greater on iodine than on bromine, leading to a stronger electrostatic component in the interaction. ju.edu.jo

Studies on related systems, such as cocrystals of 1,4-dibromo- or 1,4-diiodotetrafluorobenzene (B1199613) with nitrogen-based acceptors, have provided quantitative data on this hierarchy. For instance, analysis of halogen bond geometries shows that I···N distances are typically shorter and represent a greater reduction from the van der Waals radii sum compared to Br···N distances in analogous structures, confirming the stronger nature of the iodine-based bond.

Principles of Perfluorocarbon-Hydrocarbon Self-Assembly Utilizing this compound

The self-assembly of molecules into ordered structures is driven by a combination of specific, directional interactions and less specific, solvophobic effects. In systems containing both perfluorocarbon (PFC) and hydrocarbon (HC) components, a key driving force for assembly is the low affinity these two types of molecular segments have for each other, often referred to as fluorophobicity. This mutual repulsion encourages the segregation of PFC and HC moieties into distinct domains or layers within the solid state.

When a molecule like this compound is co-crystallized with a hydrocarbon electron donor, this segregation works in concert with the highly directional halogen bonds. The N···Br and N···I halogen bonds act as powerful synthons, effectively linking the PFC and HC components into specific arrangements, such as one-dimensional infinite chains.

It provides the primary, directional recognition that connects the dissimilar molecular components.

It orients the molecules in such a way that facilitates the thermodynamically favorable segregation of PFC and HC domains.

This dual-driver approach makes bromoperfluoroalkanes and iodoperfluoroalkanes, including this compound, effective building blocks (tectons) for the rational design of hybrid crystalline materials with nanostructured domains.

Design and Engineering of Materials with Tunable Properties through Halogen Bonding Interactions

The precise control over molecular assembly afforded by halogen bonding makes it a powerful tool in crystal engineering and materials science. nih.govtamuc.edu By selecting halogen bond donors and acceptors with specific geometries and functionalities, it is possible to design materials with tailored properties. This compound, with its two distinct and potent XB donor sites, is a valuable component in this design strategy.

The tunability of halogen bonds allows for the engineering of a wide range of functional materials:

Supramolecular Gels: Halogen bonding can be used to drive the self-assembly of small molecules into extended fibrous networks that immobilize solvent, forming a supramolecular gel. The strength and directionality of the XB interaction are critical for creating the necessary one-dimensional growth that leads to fiber formation. nih.gov

Liquid Crystals (LCs): By incorporating halogen bonding moieties into molecular structures, it is possible to create supramolecular liquid crystals. The directionality of the halogen bond helps to establish the long-range orientational order required for mesophase formation. The strength of the interaction influences the thermal stability of the LC phase. researchgate.net

Non-Linear Optical (NLO) Materials: The construction of non-centrosymmetric crystal structures is a prerequisite for second-order NLO properties. The reliable directionality of the halogen bond can be exploited to guide molecules into the required acentric arrangements.

Porous Materials: By using rigid molecular building blocks linked by halogen bonds, it is possible to construct crystalline solids with defined pores and channels, which can be used for gas storage or separation.

The use of a bifunctional donor like this compound offers additional layers of control. The differential strength of the iodine and bromine halogen bonds could be exploited to create hierarchical assemblies or to introduce specific responses to external stimuli. The principle of structural equivalence between bromine and iodine further allows for the creation of isostructural materials with varied interaction strengths, enabling the systematic tuning of bulk properties.

Advanced Research Applications in Organic Synthesis and Materials Science

1-Bromo-2-iodotetrafluoroethane as a Versatile Synthetic Building Block

In synthetic chemistry, the value of a building block is determined by its ability to reliably introduce specific structural motifs into a larger molecule. This compound is particularly useful for introducing the tetrafluoroethane (B1211177) unit, a common feature in many advanced materials and biologically active compounds. Its versatility arises from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Strategic Use in the Construction of Highly Fluorinated and Halogenated Organic Scaffolds

The construction of complex, highly fluorinated organic molecules relies on the ability to perform selective chemical transformations. The C-I bond is significantly weaker than the C-Br bond, which allows chemists to selectively cleave the C-I bond while leaving the C-Br bond intact for subsequent reactions. This differential reactivity is fundamental to its strategic use.

For instance, in radical reactions, a radical initiator can selectively break the weaker C-I bond to generate a 1-bromo-1,1,2,2-tetrafluoroethyl radical. libretexts.orgucr.edu This radical can then add to alkenes or alkynes to form new carbon-carbon bonds, effectively installing the BrCF₂CF₂- group onto an organic scaffold. libretexts.org The bromine atom remains available for further functionalization, such as another radical reaction, a nucleophilic substitution, or a metal-catalyzed cross-coupling reaction. This stepwise, controlled reactivity makes it an ideal reagent for the synthesis of complex, multi-functionalized fluorinated structures.

Comparative Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~51 |

| C-Br | ~71 |

| C-Cl | ~84 |

| C-F | ~116 |

Note: Values are approximate and can vary based on molecular structure. This table illustrates the relative bond strengths.

Role as an Intermediate in the Synthesis of Pharmaceutical and Agrochemical Analogues

The incorporation of fluorine and fluorinated alkyl groups is a widely used strategy in medicinal and agricultural chemistry to enhance the biological properties of a molecule. mdpi.comnih.gov Fluorination can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins. nih.gov While specific, publicly documented examples of its use are limited, this compound is categorized commercially as a "Bulk Drug Intermediate" and for use in "Agrochemicals," indicating its role in the proprietary development of these agents. echemi.com

Its structure allows it to act as a handle for introducing the tetrafluoroethyl moiety into heterocyclic or aromatic cores, which are common in many drug candidates. mdpi.com The ability to selectively react at either the iodine or bromine position provides a route to create diverse libraries of fluorinated analogues for biological screening.

Development of Radiopharmaceutical Precursors Utilizing this compound (as a building block for research tools)

Radiopharmaceuticals, particularly those used in Positron Emission Tomography (PET), are critical tools for medical diagnostics and biomedical research. nih.gov The development of novel PET tracers often requires precursors that can be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or iodine-124 (¹²⁴I).

This compound holds potential as a precursor in this field. The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) through nucleophilic halogen exchange reactions, a common method for synthesizing radioiodinated compounds. nih.gov A molecule of interest could first be coupled to the this compound building block at the bromine position, followed by a late-stage radioiodination at the iodine position.

Furthermore, the development of ¹⁸F-labeled tracers often relies on nucleophilic substitution of a leaving group, such as bromine, with [¹⁸F]fluoride. nih.gov While not a direct application for radio-iodine, the bromo-fluoro-alkane structural motif is central to modern PET tracer development, highlighting the importance of building blocks like this compound in designing research tools for molecular imaging. nih.gov

Exploration in Advanced Materials Science and Functional Molecule Design

In materials science, the incorporation of perfluorinated segments into polymers or functional molecules can impart desirable properties such as high thermal stability, chemical inertness, and unique surface properties (e.g., hydrophobicity and lipophobicity). While specific applications of this compound in materials are not widely published, its structure is analogous to other building blocks used in the synthesis of advanced materials. nbinno.com

For example, dihalogenated aromatic compounds like 1-bromo-2-iodobenzene (B155775) are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals. nbinno.com Similarly, this compound could be used to introduce the -CF₂CF₂- unit into polymer backbones or as side chains. Through sequential reactions, first at the iodine and then at the bromine, it could serve as a linker to connect different monomer units, creating block copolymers with tailored properties for applications ranging from advanced coatings to specialty membranes.

Reagent in Mechanistic Studies for Fundamental Chemical Principles

Understanding the underlying mechanisms of chemical reactions is crucial for the development of new synthetic methods. This compound serves as an excellent model substrate for studying the fundamental principles of chemical reactivity and selectivity. youtube.com

The presence of two different carbon-halogen bonds with a significant difference in bond strength allows researchers to probe the factors that govern chemoselectivity in radical and organometallic reactions. ucr.edu For example, experiments can be designed to investigate how reaction conditions—such as the type of radical initiator, solvent, temperature, or metallic catalyst—influence which halogen atom reacts. youtube.com By precisely quantifying the ratio of C-I bond cleavage to C-Br bond cleavage under various conditions, chemists can gain deep insights into the subtle electronic and steric effects that control reaction pathways. This knowledge is not limited to this specific molecule but can be generalized to advance the broader understanding of halogen-differentiated reactivity in organic synthesis.

Experimental Methodologies and Safety Considerations in Research with 1 Bromo 2 Iodotetrafluoroethane

Best Practices for Laboratory Handling and Personal Protection

Safe handling of 1-bromo-2-iodotetrafluoroethane is fundamental to preventing exposure and ensuring the integrity of experimental work. This involves a combination of appropriate personal protective equipment and properly engineered ventilation systems.

Given that this compound is an irritant to the skin and eyes and may cause respiratory irritation, a comprehensive PPE strategy is required. thermofisher.comfishersci.com It is also a volatile organic compound (VOC), meaning it readily evaporates at room temperature, necessitating robust ventilation controls. thermofisher.comyoutube.comlookchem.com

Personal Protective Equipment (PPE): Researchers should, at a minimum, use the following PPE when handling the compound:

Eye and Face Protection: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential. echemi.com For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. ucsf.eduosha.gov

Skin Protection: Chemically impervious gloves must be worn. echemi.com Nitrile gloves offer protection against a range of chemicals, but it is crucial to check the manufacturer's compatibility data. ucsf.eduosha.gov A lab coat or, for larger quantities, impervious clothing is necessary to protect the skin. echemi.com

Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. harvard.edu If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. echemi.com

Engineered Ventilation Controls: Proper ventilation is a critical engineering control to manage exposure to volatile compounds.

Chemical Fume Hoods: These are the primary means of controlling inhalation exposure. They draw air away from the user, preventing vapors from entering the laboratory environment.

Vent Collection Systems: For larger-scale operations or continuous processes, vent collection systems can capture emissions at the source and direct them to an abatement unit, preventing release into the atmosphere. icheme.org

General Laboratory Ventilation: A well-designed laboratory ventilation system ensures multiple air changes per hour, diluting the concentration of any escaped vapors. keyter.com

Table 1: Recommended PPE for Handling this compound

| Protection Type | Equipment | Standard/Specification |

|---|---|---|

| Eye/Face | Chemical Splash Goggles | Conforming to ANSI Z87.1 or EN 166 echemi.comosha.gov |

| Face Shield (as needed) | Worn over goggles for splash hazards osha.gov | |

| Hand | Chemical-Resistant Gloves | Check manufacturer's compatibility data echemi.comucsf.edu |

| Body | Laboratory Coat | Standard practice for all chemical handling harvard.edu |

| Impervious Clothing | For larger quantities or significant splash risk echemi.com | |

| Respiratory | Chemical Fume Hood | Primary engineering control |

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

Containers: The compound should be kept in a tightly closed container. thermofisher.com

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. coleparmer.com Several suppliers recommend refrigeration. thermofisher.comfishersci.com

Containment: Secondary containment, such as placing the primary container within a larger, chemically resistant tray, is a best practice to contain any potential leaks.

Emergency Response Procedures for Spills and Accidental Release in Research Settings

In the event of a spill or accidental release, a quick and informed response is critical to mitigate hazards. Procedures differ based on the scale of the spill. uwa.edu.au

Minor Spills: For small spills that the laboratory staff can safely manage:

Alert Personnel: Immediately alert others in the vicinity. uwa.edu.au

Don PPE: Wear appropriate PPE, including respiratory protection if necessary. uwa.edu.au

Containment: Prevent the spill from spreading by diking with an inert absorbent material like vermiculite (B1170534) or sand. acs.org

Absorption: Cover and absorb the spill, working from the outside in. acs.org

Collection and Disposal: Collect the absorbed material using spark-proof tools into a suitable, closed container for hazardous waste disposal. echemi.comcoleparmer.com

Decontamination: Clean the spill area thoroughly. acs.org

Major Spills: For large spills or any spill that is beyond the comfort and training level of local staff:

Evacuate: Evacuate the immediate area and alert others to evacuate. ucsc.edu

Assist Injured Persons: Attend to anyone who may have been contaminated, removing them from the exposure area. ucsc.edu

Isolate the Area: Close doors to the affected area to confine vapors. ucsc.edu

Call for Emergency Response: Contact the institution's emergency response team or local emergency services. carleton.ca

Provide Information: A person knowledgeable about the incident should be available to provide details to emergency responders. ucsc.edu

Analytical Techniques for Reaction Monitoring and Product Characterization

Accurate analysis is key to understanding reactions involving this compound, assessing purity, and characterizing products. Gas and liquid chromatography are powerful tools for these purposes.

Gas chromatography is a highly effective technique for analyzing volatile compounds like this compound. It is commonly used to determine the purity of the starting material and to analyze the volatile components of a reaction mixture. thermofisher.com

In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), identifies and quantifies the separated components. For halogenated compounds, an Electron Capture Detector (ECD) can provide very high sensitivity. restek.com The purity of commercial this compound is often specified with an assay determined by GC, with typical purities being >96.0%. thermofisher.com

Table 2: Example GC Parameters for Halogenated Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector | Splitless Mode, 250 °C | Ensures complete vaporization and transfer of the sample to the column. nih.gov |

| Column | e.g., ZB-Wax (or similar) | Separates components based on polarity and boiling point. nih.gov |

| Oven Program | Temperature ramp (e.g., 40°C to 240°C) | Elutes compounds in order of increasing boiling point. nih.gov |

| Detector | MS, FID, or ECD | Detects and quantifies the eluting compounds. restek.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. lgcstandards.com |

While GC is ideal for volatile compounds, many chemical reactions produce non-volatile or thermally unstable intermediates and products. For these, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. researchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The advantage of LC is its ability to handle a wide range of polarities and molecular weights without requiring the analyte to be volatile. researchgate.net

When coupled with a mass spectrometer, LC-MS provides both separation and structural identification. This is particularly useful for monitoring the progress of a reaction involving this compound, allowing for the detection of fleeting intermediates and the characterization of final products that may not be amenable to GC analysis. nih.gov The mass spectrometer can selectively detect halogenated compounds by looking for their characteristic isotopic patterns, which arise from the natural abundances of bromine and chlorine isotopes. acs.org

Q & A

Q. What are the key physicochemical properties of 1-bromo-2-iodotetrafluoroethane critical for experimental design?

The compound (CAS 471-70-5) exhibits the following properties essential for laboratory handling and application:

| Property | Value | Significance |

|---|---|---|

| Boiling point | 78°C | Determines purification methods (e.g., fractional distillation) |

| Heat capacity (298 K) | 124 J/K·mol | Informs thermal management in exothermic reactions |

| Heat of vaporization | 31 kJ/mol | Guides energy requirements for solvent removal or phase transitions |

| The absence of vapor pressure data at 298 K necessitates estimation via Antoine equation extrapolation or computational modeling. Researchers must also note the lack of toxicity data, requiring strict adherence to OSHA Category D precautions. |

Q. How is this compound utilized as a chain transfer agent in fluoropolymer synthesis?

The European Patent Application highlights its role in introducing crosslinking sites into fluorine-containing copolymers. The bromine and iodine atoms serve as reactive terminals during polymerization, enabling post-synthetic crosslinking to enhance thermal stability (e.g., in polyfluoroethylene derivatives). Typical protocols involve adding 0.1–5 mol% of the compound during initiation phases, followed by UV or thermal activation for crosslinking. Characterization via GPC and DSC confirms branching density and glass transition temperature (Tg) modulation.

Advanced Research Questions

Q. What methodological challenges arise in photocatalytic polyfluoroalkoxylation using this compound, and how are they resolved?

Photocatalytic coupling with arenes (e.g., benzene derivatives) faces yield limitations (~40–50%) due to the instability of the 1-bromotetrafluoroethoxide intermediate. Mitigation strategies include:

- Temperature control : Maintaining reactions below -20°C to slow decomposition.

- Radical stabilization : Adding TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to scavenge reactive intermediates.

- In situ monitoring : 19F NMR tracks intermediate stability, while rapid-injection techniques minimize exposure to ambient conditions. Comparative studies with 1-chloro-2-iodotetrafluoroethane reveal iodine’s superior leaving-group ability but higher steric hindrance, requiring solvent optimization (e.g., DMF/THF mixtures).

Q. How do contradictions in fire suppression data impact the evaluation of this compound as a Halon alternative?

Despite its structural similarity to Halons, empirical fire suppression metrics (e.g., cup burner extinguishing concentration) are absent. Researchers must:

- Conduct ASTM E681 tests to measure minimum extinguishing concentration (MEC).

- Analyze pyrolysis products via GC-MS under simulated fire conditions to assess toxic byproduct formation (e.g., HF, Br2).

- Compare critical flammability ratios with Halon 2402 (CF2BrCF2Br) to validate performance. Computational fluid dynamics (CFD) modeling of flame inhibition mechanisms (radical scavenging: Br• vs. I•) can resolve discrepancies between theoretical and experimental efficacy.

Q. What tiered strategies address the lack of toxicity data for this compound?

A three-phase approach is recommended:

- Phase 1 (In vitro) : Ames test (mutagenicity), MTT assay (cytotoxicity in HEK293 cells).

- Phase 2 (In vivo) : Acute exposure studies in zebrafish embryos (LC50 determination via OECD 203 guidelines).

- Phase 3 (Computational) : QSAR modeling using EPI Suite™ to predict endocrine disruption potential. Until data is available, handling must follow NFPA 704 "Health Hazard 3" protocols with mandatory fume hood use and full-body PPE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.